molecular formula C20H24N2O3 B11983874 2-(5-Isopropyl-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide CAS No. 302909-11-1

2-(5-Isopropyl-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

Katalognummer: B11983874
CAS-Nummer: 302909-11-1
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: MESXWSKERNUZFY-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is a synthetic organic compound Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the reaction of 2-(5-Isopropyl-2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to improve yield and reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could yield hydrazine derivatives or other reduced forms.

    Substitution: The phenoxy and methoxy groups may participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce a range of substituted phenoxy or methoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a component in industrial processes.

Wirkmechanismus

The mechanism of action for 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other hydrazide derivatives or compounds with similar phenoxy and methoxy functional groups. Examples include:

  • 2-(4-Methoxyphenoxy)acetohydrazide
  • N’-(4-Methoxybenzylidene)acetohydrazide
  • 2-(5-Isopropyl-2-methylphenoxy)acetic acid

Eigenschaften

CAS-Nummer

302909-11-1

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)17-8-5-15(3)19(11-17)25-13-20(23)22-21-12-16-6-9-18(24-4)10-7-16/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+

InChI-Schlüssel

MESXWSKERNUZFY-CIAFOILYSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC

Kanonische SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.